molecular formula C15H20N2O3 B5918305 (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide

(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide

Cat. No.: B5918305
M. Wt: 276.33 g/mol
InChI Key: OQRJKZFNEBBXDC-XFFZJAGNSA-N
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Description

(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the isoquinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydroisoquinolines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, isoquinoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific compound may exhibit similar activities and could be investigated for its effects on biological systems.

Medicine

In medicine, compounds with isoquinoline cores are explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. Research may focus on the compound’s ability to interact with specific molecular targets involved in disease pathways.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse reactivity and biological activities make them valuable in various applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies involving molecular docking, binding assays, and cellular experiments would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.

    Tetrahydroisoquinoline: A structural analog with various biological activities.

Uniqueness

(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. These structural features may confer distinct biological activities and reactivity compared to other isoquinoline derivatives.

Properties

IUPAC Name

(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2)8-9-5-12(19-3)13(20-4)6-10(9)11(17-15)7-14(16)18/h5-7,17H,8H2,1-4H3,(H2,16,18)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRJKZFNEBBXDC-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=CC(=O)N)N1)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC(=C(C=C2/C(=C/C(=O)N)/N1)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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